Maltotriose

Übersicht

Beschreibung

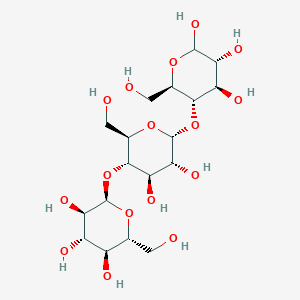

Maltotriose is a trisaccharide, which means it is composed of three glucose molecules linked together by α-1,4 glycosidic bonds . It is commonly produced by the action of the enzyme alpha-amylase on amylose, a component of starch . This compound is the shortest chain oligosaccharide that can be classified as maltodextrin .

Wissenschaftliche Forschungsanwendungen

Maltotriose hat verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie:

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Enzymen aus, die glykosidische Bindungen hydrolysieren. Der menschliche Süßgeschmacksrezeptor, hT1R2/hT1R3, erkennt this compound, was zu seinem süßen Geschmack beiträgt . Im Verdauungstrakt wird this compound durch Alpha-Amylase und andere Glykosidasen hydrolysiert, um Glucose zu produzieren, die dann vom Körper aufgenommen wird .

Ähnliche Verbindungen:

Maltotetraose: Ein Tetrasaccharid, das aus vier Glucosemolekülen besteht, die durch α-1,4-glykosidische Bindungen verbunden sind.

Einzigartigkeit: This compound ist in seiner Struktur einzigartig, da es das kürzeste Kettenoligosaccharid ist, das als Maltodextrin klassifiziert wird . Seine Fähigkeit, zu Glucose und Maltose hydrolysiert zu werden, macht es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen .

Wirkmechanismus

Target of Action

Maltotriose, a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds , primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase and Neopullulanase 2 . These enzymes are involved in the hydrolysis of this compound, breaking it down into simpler sugars .

Pullulan, also known as α-1,4 linked this compound units connected by α-1,6 linkages , is primarily targeted by the fungus Aureobasidium pullulans . This fungus is responsible for the production of pullulan, which provides resistance against cell desiccation and predation .

Mode of Action

This compound is metabolized by the yeast Saccharomyces cerevisiae through active transport mediated by the AGT1 permease, a MAL transporter required for this compound utilization, and its intracellular hydrolysis is mediated by the cytoplasmic invertase .

Pullulan is produced by A. pullulans as an amorphous slime matter consisting of this compound repeating units joined by α-1,6 linkages . The internal glucose units within this compound are connected by an α-1,4-glycosidic bond .

Biochemical Pathways

This compound is metabolized through the glycolytic pathway, also known as the Embden-Meyerhof-Parnas (EMP) pathway . This pathway is crucial for the breakdown of this compound into simpler sugars, which can then be used for energy production .

Pullulan biosynthesis involves the polymerization of carbohydrate precursors stored inside the cells . The process is influenced by various factors, including enzyme regulations, molecular properties, and cultivation parameters .

Pharmacokinetics (ADME Properties)

It’s known that this compound is hydrolyzed into simpler sugars, which are then metabolized for energy . Pullulan is produced intracellularly and secreted into the medium .

Result of Action

The hydrolysis of this compound results in the production of simpler sugars, which can be used for energy production . On the other hand, the production of pullulan by A. pullulans provides the fungus with resistance against cell desiccation and predation .

Action Environment

The action of this compound and pullulan is influenced by various environmental factors. For instance, the production of pullulan is affected by the cultivation parameters, such as temperature, pH, and nutrient availability . Similarly, the hydrolysis of this compound can be influenced by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

Maltotriose interacts with various enzymes and proteins. In the yeast Saccharomyces cerevisiae, this compound is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . The active transport of this compound across the plasma membrane is mediated by the AGT1 permease . The intracellular hydrolysis of this compound is mediated by the cytoplasmic invertase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Saccharomyces cerevisiae, this compound can be efficiently fermented through its active transport and intracellular hydrolysis . This process influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its active transport into the cell mediated by the AGT1 permease, a transporter required for this compound utilization . Once inside the cell, this compound is hydrolyzed by the cytoplasmic invertase . This process allows efficient this compound hydrolysis and offers new approaches that can be applied to optimize several industrial fermentation processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving Saccharomyces cerevisiae. These studies have shown that this compound can be efficiently fermented by S. cerevisiae cells through its active transport and intracellular hydrolysis .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on the related compound this compound-conjugated chlorin has shown promising results in a peritoneal disseminated mice model of pancreatic cancer .

Metabolic Pathways

This compound is involved in several metabolic pathways. In the yeast S. cerevisiae, this compound is metabolized by different pathways: it is actively transported into the cell and hydrolyzed by intracellular α-glucosidases .

Transport and Distribution

This compound is actively transported into the cell by the AGT1 permease in S. cerevisiae . This active transport allows this compound to be distributed within the cell where it can be metabolized.

Subcellular Localization

The subcellular localization of this compound occurs within the cell after it is transported across the plasma membrane. Once inside the cell, this compound is hydrolyzed by the cytoplasmic invertase . This process occurs in the cytoplasm of the cell .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Maltotriose kann durch Hydrolyse von Pullulan mit dem Enzym Pullulanase hergestellt werden . Die optimalen Bedingungen für diese Hydrolyse sind ein pH-Wert von 5,0, eine Temperatur von 45 °C und eine Reaktionszeit von 6 Stunden . Die Konzentration von Pullulan sollte 3 % (w/v) betragen, und die verwendete Menge an Pullulanase sollte 10 ASPU/g betragen . Das Hydrolysat wird dann filtriert, konzentriert und mit Ethanol gefällt, um this compound zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet oft die Verwendung von this compound-produzierenden Amylasen aus Mikroorganismen wie Streptomyces, Bacillus und Microbacterium . Diese Enzyme hydrolysieren Stärke, um einen this compound enthaltenden Sirup zu erzeugen . Die Reinheit von this compound in diesen Sirups ist relativ niedrig, was weitere Reinigungsschritte erfordert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Maltotriose unterliegt hauptsächlich Hydrolysereaktionen. Es kann durch Alpha-Amylase hydrolysiert werden, um Glucose und Maltose zu produzieren .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von this compound erfordert typischerweise Enzyme wie Alpha-Amylase oder Pullulanase . Die Reaktionsbedingungen umfassen einen neutralen bis leicht sauren pH-Wert und moderate Temperaturen (um 45 °C) .

Hauptprodukte: Die Hauptprodukte der this compound-Hydrolyse sind Glucose und Maltose .

Vergleich Mit ähnlichen Verbindungen

Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.

Maltotetraose: A tetrasaccharide composed of four glucose molecules linked by α-1,4 glycosidic bonds.

Acarbose: A pseudo-saccharide that resembles glucose-based oligosaccharides and can elicit a sweet taste.

Uniqueness: Maltotriose is unique in its structure as the shortest chain oligosaccharide classified as maltodextrin . Its ability to be hydrolyzed into glucose and maltose makes it a valuable compound in both scientific research and industrial applications .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-DZOUCCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157137 | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113158-51-3, 1109-28-0 | |

| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

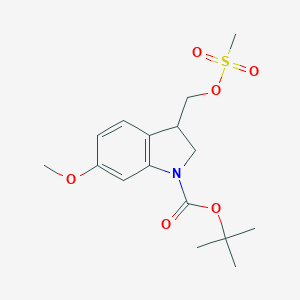

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)